3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by the presence of a pyrrole ring substituted with two 4-methoxyphenyl groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the propanoic acid group through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) and solvents like dimethylacetamide are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic and pyrrole compounds .
Scientific Research Applications
3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl and propionic acid moieties but lacks the pyrrole ring.
Indole derivatives: Similar in having a heterocyclic ring structure and potential biological activities.
Uniqueness
3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its dual methoxyphenyl substitution on the pyrrole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[1,5-bis(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H21NO4/c1-25-18-9-3-15(4-10-18)20-13-7-17(8-14-21(23)24)22(20)16-5-11-19(26-2)12-6-16/h3-7,9-13H,8,14H2,1-2H3,(H,23,24) |
InChI Key |
KCKKZFQOSBHQKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)OC)CCC(=O)O |
Origin of Product |
United States |
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